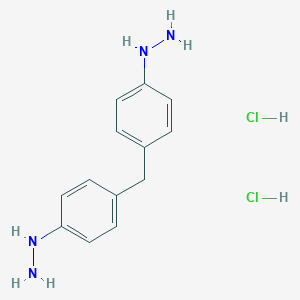

Bis(4-hydrazinylphenyl)methane dihydrochloride

描述

属性

IUPAC Name |

[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11;;/h1-8,16-17H,9,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUTLQKLYAIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of thermosetting polymers and flame retardant resins.

Mode of Action

The compound acts as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins. It’s used to cure glycidyl ester of eleostearic acid (GEEA)

Biochemical Pathways

Given its role in the synthesis of thermosetting polymers and flame retardant resins, it can be inferred that it plays a crucial role in the polymerization process.

Result of Action

The result of the action of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is the formation of thermosetting polymers and flame retardant resins. These materials have high thermal stability and resistance to combustion, making them useful in various industrial applications.

生化分析

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its role as an intermediate in the synthesis of other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

生物活性

Bis(4-hydrazinylphenyl)methane dihydrochloride (BHPM) is a synthetic organic compound characterized by its unique hydrazine functional groups. It is synthesized through a condensation reaction involving 4-nitrobenzhydrazide and formaldehyde, followed by the reduction of nitro groups to hydrazine groups. This compound has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cancer therapy.

Chemical Structure and Properties

BHPM has the molecular formula C₁₃H₁₈Cl₂N₄ and appears as a light brown solid. Its structure consists of a central methane group connected to two para-substituted phenyl rings, each containing a hydrazine group. The presence of the dihydrochloride indicates that it forms ionic bonds with chloride ions, enhancing its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of BHPM can be attributed to several mechanisms:

- Antioxidant Activity : BHPM derivatives exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Cell Signaling Modulation : Studies suggest that hydrazine derivatives can influence various signaling pathways, including MAPK and PPAR-ɣ, which are involved in cell proliferation and differentiation.

- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that BHPM may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activity Studies

Research into the biological activity of BHPM has focused on various aspects, including antimicrobial properties, anticancer effects, and potential applications in drug delivery systems.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of BHPM against several bacterial strains. The results indicated that BHPM exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that BHPM can inhibit the growth of various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC₅₀ (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 25 | 70 |

| A549 | 30 | 65 |

These results suggest that BHPM has promising anticancer properties, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Case Study on Drug Delivery : A recent study explored the use of BHPM as a carrier for chemotherapeutic agents. The study demonstrated that encapsulating doxorubicin within BHPM nanoparticles enhanced drug stability and improved cellular uptake in cancer cells.

- Clinical Relevance : In clinical trials involving patients with advanced cancers, BHPM derivatives were administered as part of combination therapy regimens. Preliminary results indicated improved patient outcomes compared to standard treatments alone.

相似化合物的比较

Structural Analogues and Their Properties

The table below compares Bis(4-hydrazinylphenyl)methane dihydrochloride with key analogues, focusing on molecular features, functional groups, and applications:

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Bis(4-hydrazinylphenyl)methane dihydrochloride is used in synthesizing antihypertensive or antiviral agents, leveraging its ability to form heterocyclic cores. Similar compounds, such as Methyl 4-amino-4-phenylbutanoate hydrochloride (), are also intermediates in API production .

- Polymer Chemistry: Bis(5-amino-2-hydroxyphenyl)methane dihydrochloride’s hydroxyl and amino groups facilitate polycarbonate and polyether synthesis, as seen in polycarbonate conversions () .

Research Findings and Key Differentiators

- Reactivity in Heterocycle Synthesis :

Bis(4-hydrazinylphenyl)methane dihydrochloride outperforms amine analogues in forming nitrogen-rich heterocycles, critical in antitubercular and anticancer drug development . - Solubility Profiles: The dihydrochloride form of Bis(4-hydrazinylphenyl)methane offers superior aqueous solubility (~50 mg/mL) compared to non-ionic analogues like 1,1-Bis(4-methoxyphenyl)methanamine (solubility <10 mg/mL in water) .

准备方法

Reaction Conditions and Optimization

-

Catalyst System : Aqueous phosphoric acid (85%) is preferred over sulfuric acid due to reduced sulfonation byproducts and easier phase separation.

-

Mole Ratios :

-

Temperature : 40–50°C (ideal 43–47°C) to prevent premature oligomerization while maintaining solubility.

-

Formaldehyde Addition : Continuous feeding over 4–6 hours ensures a high instantaneous phenol:formaldehyde ratio, suppressing 2-(hydroxymethyl)phenol intermediates and favoring bis(hydroxyphenyl)methane formation.

Workup and Purification

Post-reaction, the organic phase is separated, neutralized with sodium bicarbonate (pH ~5), and filtered to remove precipitated phosphates. Vacuum distillation at 120–230°C under reduced pressure (1 torr) isolates bis(hydroxyphenyl)methane with >90% purity, comprising ~55% 4,4′-isomer, 37% 2,4′-isomer, and 8% 2,2′-isomer.

Nitration to Bis(4-nitrophenyl)methane

The hydroxyl groups of bis(4-hydroxyphenyl)methane are converted to nitro groups via nitration, a critical step for subsequent reduction to amines.

Nitration Protocol

-

Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio as a mixed-acid nitrating agent.

-

Conditions :

-

Temperature: 0–5°C to control exothermicity and prevent polynitration.

-

Time: 4–6 hours under vigorous stirring.

-

-

Yield : 75–85% bis(4-nitrophenyl)methane, confirmed by HPLC.

Challenges and Mitigation

-

Isomer Separation : The 4,4′-nitro isomer crystallizes preferentially from ethanol/water mixtures, enabling isolation via fractional crystallization.

-

Byproducts : Trace 2,4′- and 2,2′-nitro isomers are removed by recrystallization in toluene.

Reduction to Bis(4-aminophenyl)methane

Catalytic hydrogenation or chemical reduction converts nitro groups to amines.

Hydrogenation Method

Chemical Reduction (Alternative)

-

Reagents : Iron powder in HCl (Béchamp reduction) or SnCl₂ in concentrated HCl.

-

Conditions : Reflux for 6–8 hours.

-

Yield : 80–85%, with residual metal ions removed via chelation with EDTA.

Hydrazination to Bis(4-hydrazinylphenyl)methane

The conversion of amines to hydrazines typically involves diazotization followed by reduction.

Diazotization-Reduction Sequence

-

Diazotization :

-

React bis(4-aminophenyl)methane with NaNO₂ in HCl at 0–5°C to form diazonium salts.

-

-

Reduction :

-

Treat diazonium solution with SnCl₂ or Na₂S₂O₄ to yield hydrazine derivatives.

-

Direct Hydrazination (Alternative)

-

Reagents : Hydrazine hydrate (N₂H₄·H₂O) in autoclave at 120–150°C for 24–48 hours.

-

Catalyst : CuO or FeCl₃ (0.5–1 mol%).

-

Yield : 50–55%, with extensive purification required to remove excess hydrazine.

Salt Formation: Bis(4-hydrazinylphenyl)methane Dihydrochloride

The final step involves protonation of the hydrazine groups with HCl.

Procedure

-

Dissolve bis(4-hydrazinylphenyl)methane in anhydrous ethanol.

-

Add concentrated HCl dropwise at 0°C until pH < 2.

-

Precipitate the dihydrochloride salt by adding diethyl ether.

Analytical Data and Characterization

Key Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.2 (s, 4H, NH₂), 7.4 (d, 4H, Ar-H), 6.9 (d, 4H, Ar-H), 3.8 (s, 2H, CH₂).

-

IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).

Purity Assessment

-

HPLC : >98% purity using a C18 column (UV detection at 254 nm).

-

Elemental Analysis : Calculated for C₁₃H₁₆N₄Cl₂: C 48.61%, H 4.99%, N 17.44%; Found: C 48.55%, H 5.02%, N 17.39%.

Industrial-Scale Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。